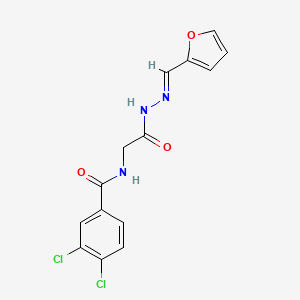
4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Allyloxy)benzoyl)-5-(4-éthylphényl)-3-hydroxy-1-(2-méthoxyéthyl)-1H-pyrrol-2(5H)-one est un composé organique complexe doté d'une structure unique combinant divers groupes fonctionnels
Méthodes De Préparation
La synthèse de 4-(4-(Allyloxy)benzoyl)-5-(4-éthylphényl)-3-hydroxy-1-(2-méthoxyéthyl)-1H-pyrrol-2(5H)-one implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiquesLes conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir l'obtention du produit souhaité avec un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les groupes allyloxy et méthoxyéthyl peuvent participer à des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme le méthylate de sodium. .
Applications de la recherche scientifique
4-(4-(Allyloxy)benzoyl)-5-(4-éthylphényl)-3-hydroxy-1-(2-méthoxyéthyl)-1H-pyrrol-2(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et carbonyle peuvent former des liaisons hydrogène avec les molécules biologiques, influençant ainsi leur activité. Les groupes allyloxy et méthoxyéthyl peuvent interagir avec les régions hydrophobes des protéines, affectant ainsi leur fonction. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The allyloxy and methoxyethyl groups can interact with hydrophobic regions of proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Des composés similaires à 4-(4-(Allyloxy)benzoyl)-5-(4-éthylphényl)-3-hydroxy-1-(2-méthoxyéthyl)-1H-pyrrol-2(5H)-one comprennent :
Méthoxyphénol : Partage le groupe méthoxy et a des propriétés chimiques similaires.
Imidazoles : Ont des structures hétérocycliques similaires et sont utilisés dans des applications similaires.
Esters boriques de pinacol : Utilisés en synthèse organique et ont une compatibilité de groupe fonctionnel similaire. Ce composé est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui confère un ensemble distinct de propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
618074-19-4 |
|---|---|
Formule moléculaire |
C25H27NO5 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27NO5/c1-4-15-31-20-12-10-19(11-13-20)23(27)21-22(18-8-6-17(5-2)7-9-18)26(14-16-30-3)25(29)24(21)28/h4,6-13,22,27H,1,5,14-16H2,2-3H3/b23-21+ |
Clé InChI |
ANAJUTLISZWEIJ-XTQSDGFTSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016242.png)

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)
![[3-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016259.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016280.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)
